molecular formula C9H11NO B1330031 Ethyl N-phenylformimidate CAS No. 6780-49-0

Ethyl N-phenylformimidate

Cat. No.: B1330031
CAS No.: 6780-49-0
M. Wt: 149.19 g/mol
InChI Key: DRDBNKYFCOLNQO-UHFFFAOYSA-N
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Preparation Methods

Ethyl N-phenylformimidate can be synthesized through several methods. One common method involves the reaction of aniline with ethyl orthoformate in the presence of an acid catalyst. The reaction proceeds with the removal of ethanol as a byproduct . The detailed procedure is as follows:

  • A 500-ml flask is equipped with a capillary through a side opening, and 94 g (1.01 moles) of aniline and 1 ml of concentrated hydrochloric acid are added.
  • A 12-inch glass-helix-packed column is attached, and the water introduced with the acid is removed by boiling.
  • The flask and its contents are cooled to room temperature, and 222 g (1.50 moles) of ethyl orthoformate is added.
  • Ethanol is distilled as it is produced, and the reaction mixture is allowed to cool slightly.
  • The pressure is lowered to 40 mm, and the excess ethyl orthoformate is distilled.
  • The product distills at 117–118°C/40 mm, yielding 78–84% .

Chemical Reactions Analysis

Ethyl N-phenylformimidate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl N-phenylformimidate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl N-phenylformimidate involves its reactivity as an electrophile. It can react with nucleophiles to form imines or other substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Ethyl N-phenylformimidate can be compared with similar compounds such as:

This compound is unique due to its specific reactivity and applications in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

ethyl N-phenylmethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-11-8-10-9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDBNKYFCOLNQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064473
Record name Methanimidic acid, N-phenyl-, ethyl ester
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Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6780-49-0
Record name Ethyl N-phenylmethanimidate
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Record name Ethyl N-phenylformimidate
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Record name Methanimidic acid, N-phenyl-, ethyl ester
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Record name Methanimidic acid, N-phenyl-, ethyl ester
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Record name Ethyl N-phenylformimidate
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Record name Ethyl N-phenylformimidate
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Synthesis routes and methods

Procedure details

The synthesis is achieved in three steps. The first step is the preparation of N,N′-diphenyl formamidine (by the reaction of aniline with triethyl orthoformate). This intermediate is then further reacted with triethyl orthoformate to produce ethyl N-phenylimidoformate. The final step is the reaction of ethyl phenylimidoformate with 4-aminostyrene to give the product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical reaction pathways of Ethyl N-phenylformimidate?

A1: this compound acts as a versatile intermediate in organic synthesis. One common reaction is its conversion to N,N′-diphenylformamidine, especially in the presence of ethanol and copper(I) catalysts. [] This reaction proceeds through an [(ethoxy)-(phenylimino)methyl]copper intermediate formed by the nucleophilic attack of ethoxide on coordinated isocyanide. [] Another pathway involves its reaction with 2,3-epoxypropyl aryl ether, ultimately yielding N-(2-hydroxy-3-aryloxypropyl)-N-phenylformamide. [] Interestingly, this final product is also obtained when using N,N′-diphenylformamidine as a starting material, suggesting a common intermediate in these reactions. []

Q2: Can this compound be synthesized using catalysts, and if so, what types are effective?

A2: Yes, this compound synthesis can be efficiently catalyzed. One successful approach utilizes sulfonated polystyrene brushes grafted onto magnetic nanoparticles. [] These recyclable catalysts have shown promising results in promoting the formation of this compound. [] Additionally, copper(I) complexes, like Cu(PhNC)4BF4, combined with a base, efficiently catalyze the insertion of phenyl isocyanide into ethanol to yield this compound. [] This suggests the importance of metal-ligand interactions and basic conditions in facilitating the reaction.

Q3: Are there any studies investigating the structure-activity relationship of this compound derivatives?

A3: While direct studies on this compound derivatives' structure-activity relationship are limited in the provided research, insights can be gleaned from the reaction mechanism involving copper(I) catalysts. [] The substituent effect on the phenyl ring of the isocyanide starting material impacts the reaction rate, indicating that electronic factors influence the formation of the [(ethoxy)-(phenylimino)methyl]copper intermediate. [] This suggests that modifying the phenyl ring substituents in this compound could modulate its reactivity and potentially lead to analogs with altered properties.

Q4: What are the key applications of this compound in synthetic chemistry?

A4: this compound serves as a valuable building block for synthesizing various organic compounds. For example, it acts as a precursor for generating phenyl isonitrile upon reacting with alkyllithiums. [] This reaction pathway highlights the potential of this compound in accessing important nitrile derivatives. Furthermore, its reaction with epoxides, like 2,3-epoxypropyl aryl ether, demonstrates its utility in forming substituted amides, specifically N-(2-hydroxy-3-aryloxypropyl)-N-phenylformamide. [] This product holds potential applications in diverse fields like pharmaceuticals and materials science.

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